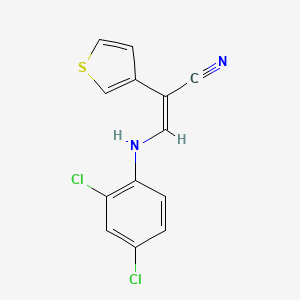

3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile

Description

3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile is an organic compound that features both aromatic and heterocyclic components

Properties

CAS No. |

477851-23-3 |

|---|---|

Molecular Formula |

C13H8Cl2N2S |

Molecular Weight |

295.2 g/mol |

IUPAC Name |

3-(2,4-dichloroanilino)-2-thiophen-3-ylprop-2-enenitrile |

InChI |

InChI=1S/C13H8Cl2N2S/c14-11-1-2-13(12(15)5-11)17-7-10(6-16)9-3-4-18-8-9/h1-5,7-8,17H |

InChI Key |

XUOWZWJUCICKBQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)NC=C(C#N)C2=CSC=C2 |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC=C(C#N)C2=CSC=C2 |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile typically involves the reaction of 2,4-dichloroaniline with 3-thiopheneacrylonitrile under specific conditions. Common reagents used in the synthesis may include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to explore its therapeutic potential.

Medicine

In medicinal chemistry, derivatives of this compound could be developed as potential drug candidates. Its structure suggests it might exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- 3-(2,4-Dichloroanilino)-2-(2-thienyl)acrylonitrile

- 3-(2,4-Dichloroanilino)-2-(4-thienyl)acrylonitrile

- 3-(2,4-Dichloroanilino)-2-(5-thienyl)acrylonitrile

Uniqueness

Compared to similar compounds, 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile might exhibit unique reactivity or biological activity due to the specific positioning of the thiophene ring. This could influence its electronic properties and interactions with other molecules.

Biological Activity

3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction between 2,4-dichloroaniline and 3-thienylacrylonitrile. The process can be optimized through various methods, including solvent selection and temperature control, to enhance yield and purity.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of acrylonitrile have demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanisms often involve cell cycle arrest and induction of apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | X.X | Apoptosis induction |

| Benzotriazole-acrylonitrile derivative | HeLa | 0.1 | G2/M phase arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar acrylonitrile derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The specific mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

| Candida albicans | Z µg/mL |

Case Studies

- Anticancer Evaluation : A study reported that a compound structurally related to this compound effectively inhibited the growth of MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics.

- Antimicrobial Screening : In another investigation, a series of acrylonitrile derivatives were screened against various pathogenic strains. The results indicated that some compounds exhibited MIC values comparable to those of established antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to interfere with the normal progression of the cell cycle, particularly at the G2/M checkpoint.

- Antimicrobial Action : The disruption of microbial cell membrane integrity or inhibition of nucleic acid synthesis is a common mechanism observed in similar compounds.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with a condensation reaction between substituted anilines and acrylonitrile derivatives. Key steps include:

- Thiophene Functionalization: Introduce the 3-thienyl group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) .

- Aza-Michael Addition: React 2,4-dichloroaniline with acrylonitrile derivatives in polar solvents (e.g., DMF or ethanol) at 60–80°C, catalyzed by bases like piperidine or K₂CO₃ .

- Purification: Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product. Monitor purity via HPLC or TLC (Rf ≈ 0.5 in hexane:ethyl acetate 3:1) .

Optimization Tips:

- Adjust solvent polarity to improve yield (e.g., switch from ethanol to DMF for higher solubility of intermediates).

- Use Pd/C or Cu catalysts for stereochemical control in thiophene coupling .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

What are the key solubility and stability considerations for handling this compound in experimental settings?

Methodological Answer:

- Solubility: Moderately soluble in DMSO, DMF, and THF; poorly soluble in water. Use sonication or heating (≤50°C) to enhance dissolution .

- Stability:

- Store under inert gas (Ar) at –20°C to prevent hydrolysis of the nitrile group.

- Avoid prolonged exposure to UV light, which may induce thiophene ring decomposition .

- Handling: Use amber vials for light-sensitive reactions and gloveboxes for air-sensitive steps .

Advanced Research Questions

How can computational modeling predict the biological interactions of this compound, and what are the limitations?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on the nitrile and dichlorophenyl groups as pharmacophores .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Validate with experimental IC₅₀ values from kinase inhibition assays .

- Limitations:

- Overestimation of hydrophobic interactions due to force field approximations.

- Difficulty modeling solvent effects on thiophene π-stacking .

What strategies resolve contradictions in biological assay data for this compound across studies?

Methodological Answer:

- Comparative Analysis: Cross-reference IC₅₀ values with structural analogs (e.g., thiazole derivatives) to identify substituent-dependent activity trends .

- Assay Standardization:

- Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin).

- Replicate under hypoxia vs. normoxia to account for metabolic variability .

- Meta-Analysis: Apply statistical tools (e.g., PCA) to datasets from PubChem or ChEMBL to identify outliers .

What methodologies elucidate the enantiomer-specific synthesis and bioactivity?

Methodological Answer:

- Chiral Resolution: Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate E/Z isomers .

- Stereochemical Control:

- Employ asymmetric catalysis (e.g., BINAP-Ru complexes) during thiophene coupling .

- Monitor enantiomeric excess (ee) via circular dichroism .

- Bioactivity Testing: Compare isomer activity in cell-based assays. For example, (E)-isomers often show higher kinase inhibition due to planar conformations .

How does the electronic configuration of substituents influence reactivity and bioactivity?

Methodological Answer:

| Substituent | Electronic Effect | Impact on Reactivity/Bioactivity |

|---|---|---|

| 2,4-Dichloroanilino | Strong electron-withdrawing (σₚ ≈ 0.78) | Enhances electrophilicity for nucleophilic attacks . |

| 3-Thienyl | π-Conjugated, moderate electron-donating | Facilitates charge transfer in redox reactions or receptor binding . |

| –CN Group | Polarizable nitrile | Stabilizes transition states in Michael additions . |

Experimental Validation:

- Hammett plots to correlate substituent σ values with reaction rates .

- DFT calculations for frontier molecular orbitals (HOMO-LUMO gaps) .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Batch vs. Flow Chemistry:

- Batch: Higher risk of racemization due to prolonged heating.

- Flow: Improved temperature control (±2°C) and shorter residence times .

- Catalyst Recycling: Use immobilized catalysts (e.g., Pd on mesoporous silica) to reduce costs and enantiomer drift .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor stereochemistry in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.